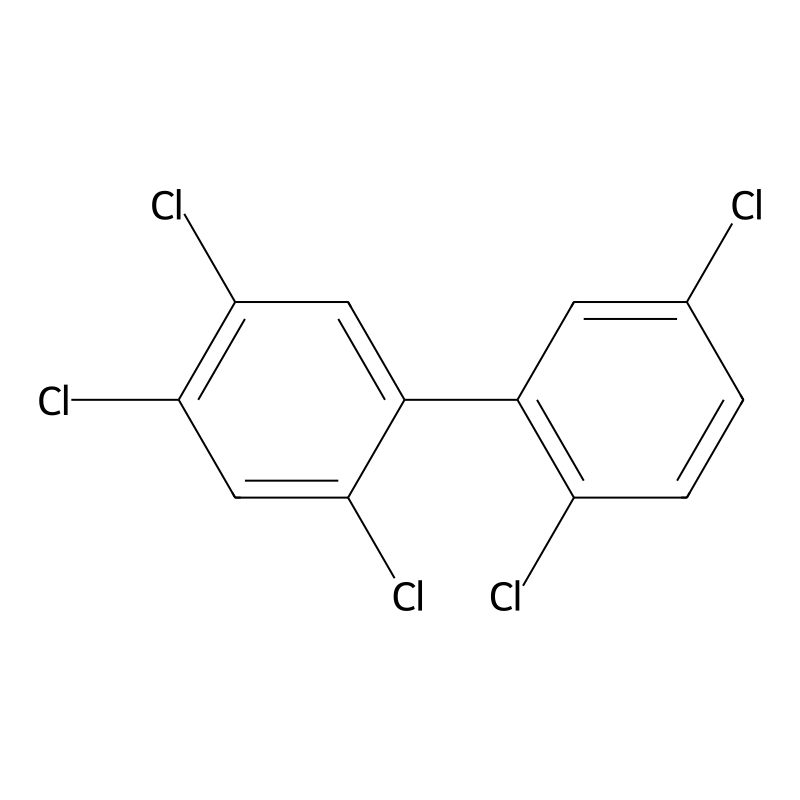2,2',4,5,5'-Pentachlorobiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Chemical Properties and Environmental Behavior:
,2',4,5,5'-Pentachlorobiphenyl (PCB 52) is a member of a larger group of man-made chemicals called polychlorinated biphenyls (PCBs). PCBs were widely used in various industrial applications until their production was banned in the 1970s due to environmental and health concerns.
PCB 52 is a persistent organic pollutant (POP). POPs are known to resist degradation, accumulate in fatty tissues, and travel long distances through the atmosphere.
Studies have shown that PCB 52 can be found in various environmental samples, including air, water, soil, and sediment. [Source: Environmental Protection Agency. (2016). 2,2',4,5,5'-Pentachlorobiphenyl [Fact Sheet]. ]
Toxicity Research:
Research has explored the potential health effects of PCB 52 exposure in laboratory animals. Studies have shown that PCB 52 can cause a variety of adverse effects, including:
- Liver and thyroid problems [Source: Toxicological assessment of 2,5,2',5'-tetrachlorobiphenyl and its major metabolite, 3-hydroxy-2,5,2',5'-tetrachlorobiphenyl in rats. ]
- Developmental and reproductive problems [Source: Singh, S., Srivastava, S. K., & Ameta, S. C. (2010). Chlorobiphenyls and brain development: A review. Life Sciences, 87(11-12), 301-312. ]
2,2',4,5,5'-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic compounds characterized by the presence of multiple chlorine atoms attached to biphenyl structures. Its molecular formula is C12H5Cl5, and it has a molecular weight of approximately 326.43 g/mol. The compound features five chlorine substituents located at the 2, 2', 4, 5, and 5' positions on the biphenyl backbone, which contributes to its unique chemical properties and environmental persistence .
PCBs were widely used in industrial applications such as electrical equipment, coolants, and lubricants until their production was banned in many countries due to their toxicological effects and environmental impact. 2,2',4,5,5'-Pentachlorobiphenyl is classified as a persistent organic pollutant (POP), meaning it resists degradation and can bioaccumulate in living organisms .
PCB 101 is a persistent organic pollutant (POP). Exposure can occur through contaminated air, water, or food. Chronic exposure is associated with various health risks, including:
- Cancer: The International Agency for Research on Cancer (IARC) classifies PCBs as probably carcinogenic to humans [].
- Developmental and reproductive effects: PCBs can disrupt fetal development and cause reproductive problems in adults [].
- Immune system suppression: Exposure to PCBs can weaken the immune system's response to infections.
- Oxidation: The compound can be oxidized to form chlorinated benzoic acids using reagents like potassium permanganate or nitric acid under acidic conditions.
- Reduction: It can be reduced to yield less chlorinated biphenyls using zinc dust in hydrochloric acid.
- Substitution: Nucleophilic substitution reactions may occur where chlorine atoms are replaced by other nucleophiles under basic conditions with reagents such as sodium hydroxide.
Research indicates that 2,2',4,5,5'-Pentachlorobiphenyl exhibits significant biological activity:
- Toxicity: It is known to activate various xenobiotic metabolizing enzyme genes, such as CYP1A1. Exposure can lead to cellular toxicity and reproductive system damage in laboratory animals.
- Endocrine Disruption: The compound has been shown to disrupt thyroid function through specific signaling pathways affecting thyroid cell health.
- Environmental Impact: As a persistent organic pollutant, it poses risks to aquatic life and can accumulate in the food chain, leading to long-term ecological consequences .
The synthesis of 2,2',4,5,5'-Pentachlorobiphenyl typically involves:
- Chlorination of Biphenyl: This process uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures (50-150°C). The chlorination reaction introduces chlorine atoms at specified positions on the biphenyl molecule.
Industrial production methods mirror this laboratory synthesis but are conducted on a larger scale using specialized reactors designed for continuous chlorination processes .
2,2',4,5,5'-Pentachlorobiphenyl has several applications despite its environmental concerns:
- Environmental Chemistry: Used as a model compound for studying PCB behavior in various environmental settings.
- Analytical Chemistry: Serves as a standard reference in gas chromatography and mass spectrometry for detecting PCBs in environmental samples.
- Toxicology Research: Investigated for its effects on human health and ecosystems .
Studies have explored the interactions of 2,2',4,5,5'-Pentachlorobiphenyl with biological systems:
- Cell Viability: Experiments show that exposure leads to decreased cell viability in various cell types in a concentration-dependent manner.
- Reproductive Health: Research indicates potential reproductive toxicity when pregnant females are exposed to the compound during critical developmental periods.
These findings underscore the importance of understanding its mechanisms of action and potential health impacts.
Several compounds share structural similarities with 2,2',4,5,5'-Pentachlorobiphenyl. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2',4-Trichlorobiphenyl | C12H7Cl3 | Fewer chlorine substitutions; less persistent. |
| 3,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | More chlorinated; higher toxicity potential. |
| 3-Methyl-4-chloro-phenol | C7H7Cl | Different structure; lower environmental impact. |
| 2-Methyl-1-naphthol | C11H10O | Non-chlorinated; different functional properties. |
The uniqueness of 2,2',4,5,5'-Pentachlorobiphenyl lies in its specific arrangement of chlorine atoms which enhances its stability and persistence in the environment compared to other similar compounds. This structural arrangement also contributes to its significant biological activity and toxicological profile .
XLogP3
LogP
UNII
GHS Hazard Statements
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Health Hazard;Environmental Hazard








